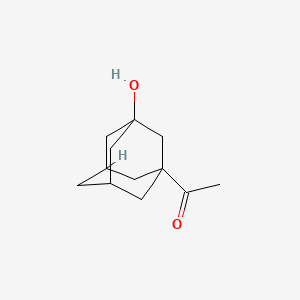

1-(3-Hydroxy-1-adamantyl)ethanone

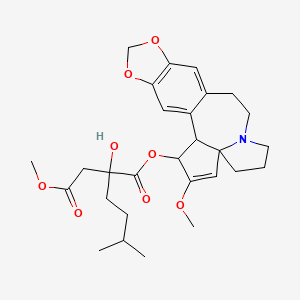

Übersicht

Beschreibung

“1-(3-Hydroxy-1-adamantyl)ethanone” is a chemical compound with the molecular formula C12H18O2. It is also known by other names such as Saxaint-N, 1-acetyl-3-adaMantanol, and Vildagliptin Impurity 62 . It is not intended for human or veterinary use and is used for research purposes only.

Synthesis Analysis

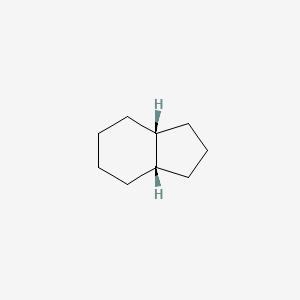

The synthesis of “1-(3-Hydroxy-1-adamantyl)ethanone” involves several steps. One method involves the selective reduction of corresponding β-keto esters or aldol condensation of the corresponding carboxylic acid and acetaldehyde . Another method involves the Claisen-Schmidt reaction between 3-hydroxy-1-adamantyl methyl ketone and aromatic aldehydes .Molecular Structure Analysis

The molecular structure of “1-(3-Hydroxy-1-adamantyl)ethanone” is based on the adamantane core, which is a type of diamondoid. Diamondoids are compounds with a repeating adamantane unit, named after the diamond crystal lattice due to their similar structure .Chemical Reactions Analysis

The chemical reactions involving “1-(3-Hydroxy-1-adamantyl)ethanone” are diverse. For instance, the reaction of 3-hydroxy-1-adamantyl methyl ketone with ethyl formate and sodium in benzene gives rise to sodium enolate of 1-(3-hydroxy-1-adamantyl)-3-hydroxy-2-propen-1-one .Wissenschaftliche Forschungsanwendungen

Synthesis of Functional Compounds with a Cage Structure

- Summary of Application: 1,3-dehydroadamantane and its derivatives, which are capable of restoring the adamantane structure in their reactions, are used in the synthesis of functional compounds with a cage structure .

- Methods of Application: The synthesis involves the use of 1,3-dehydroadamantane (tetracyclo [3.3.1.1. 3,7 .0. 1,3 ]decane; 1,3-DHA; bridging [3.3.1]propellane) and its derivatives .

- Results or Outcomes: This method has shown promise in the synthesis of functional compounds with a cage structure .

Drug Delivery Systems and Surface Recognition

- Summary of Application: The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies .

- Methods of Application: This involves the use of liposomes, cyclodextrins, and dendrimers based on or incorporating adamantane derivatives .

- Results or Outcomes: The use of adamantane in these systems has shown promising applications in the field of targeted drug delivery and surface recognition .

Synthesis of Functional Adamantane Derivatives

- Summary of Application: Double-bonded adamantane derivatives are highly reactive, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

- Methods of Application: The synthesis involves the use of unsaturated adamantane derivatives, which can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds .

- Results or Outcomes: This method has shown promise in the synthesis of functional adamantane derivatives .

Synthesis of Novel Adamantyl and Homoadamantyl-Substituted β-Hydroxybutyric Acids

- Summary of Application: Adamantyl and homoadamantyl-substituted β-hydroxybutyric acids have been prepared as mixtures of diastereoisomers using selective reduction of corresponding β-keto esters or aldol condensation of the corresponding carboxylic acid and acetaldehyde .

- Methods of Application: This involves the use of selective reduction of corresponding β-keto esters or aldol condensation of the corresponding carboxylic acid and acetaldehyde .

- Results or Outcomes: The synthesis of these compounds has shown promising applications in the field of medicinal chemistry .

Polymerization Reactions

- Summary of Application: Double-bonded adamantane derivatives are highly reactive and offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

- Methods of Application: The synthesis involves the use of unsaturated adamantane derivatives, which can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds .

- Results or Outcomes: This method has shown promise in the synthesis of functional adamantane derivatives .

Biomedical Applications

- Summary of Application: Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development and nanomaterials, owing to their unique structural, biological and stimulus-responsive properties .

- Methods of Application: This involves the development of novel adamantane-based structures and self-assembled supramolecular systems .

- Results or Outcomes: The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .

Eigenschaften

IUPAC Name |

1-(3-hydroxy-1-adamantyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11/h9-10,14H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGGLYJERYAKTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C12CC3CC(C1)CC(C3)(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343737 | |

| Record name | 1-(3-Hydroxy-1-adamantyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Hydroxy-1-adamantyl)ethanone | |

CAS RN |

39917-38-9 | |

| Record name | 1-(3-Hydroxy-1-adamantyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(phenylmethyl)-1-(3-pyridinylmethyl)urea](/img/structure/B1200225.png)

![1-(1,3-Benzodioxol-5-yl)-2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)ethanol](/img/structure/B1200229.png)

![7-Oxabicyclo[4.1.0]hept-3-ene](/img/structure/B1200238.png)